



Application Note: Detection and Quantification of N-Nitrosometoprolol in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitrosometoprolol	
Cat. No.:	B6189872	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **N-Nitrosometoprolol** is a nitrosamine drug substance-related impurity (NDSRI) associated with Metoprolol, a widely used beta-blocker. Nitrosamine impurities are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in drug products.[1] The EMA has set an acceptable intake (AI) limit for **N-Nitrosometoprolol** at 1500 ng/day.[3][4] Consequently, highly sensitive and robust analytical methods are required to detect and quantify **N-Nitrosometoprolol** at trace levels to ensure patient safety and regulatory compliance. This document provides detailed protocols and methods for the analysis of **N-Nitrosometoprolol**, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Approaches

The primary analytical technique for the determination of **N-Nitrosometoprolol** is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile nitrosamines, but LC-MS/MS is often preferred for non-volatile and thermolabile compounds like many NDSRIs. LC-MS/MS methods utilizing electrospray ionization (ESI) in Multiple Reaction



Monitoring (MRM) mode provide the necessary sensitivity to meet the low detection limits required by regulatory agencies.

Quantitative Data Summary

The performance of analytical methods is critical for ensuring accurate quantification at trace levels. The following table summarizes typical performance characteristics for the analysis of **N-Nitrosometoprolol** and similar beta-blocker-related nitrosamines by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Parameter	Typical Value Range	Reference
Limit of Detection (LOD)	0.02 - 1.2 ppb	
Limit of Quantification (LOQ)	2 - 20 ppb	_
Recovery	64.1% - 113.3%	_
Correlation Coefficient (R)	0.9978 - 0.9999	_

Experimental Protocols

Protocol 1: N-Nitrosometoprolol Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of **N-Nitrosometoprolol** using LC-MS/MS.

1. Instrumentation:

- An ultra-high-speed liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

- Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 μm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.



• Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1-10 μL.

• Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).
- MRM Transitions: The specific precursor-to-product ion transitions for **N-Nitrosometoprolol** must be determined by infusing a pure standard. The protonated molecular ion [M+H]⁺ serves as the precursor ion. At least two transitions should be monitored for confident identification and quantification.

Protocol 2: Sample Preparation



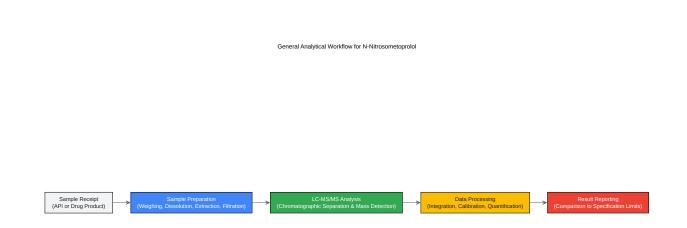
Accurate sample preparation is crucial to achieve reliable results.

- 1. For Metoprolol Drug Substance (API):
- Accurately weigh approximately 25 mg of the Metoprolol API into a suitable centrifuge tube.
- Add 5 mL of a diluent (e.g., 80:20 v/v acetonitrile/water or methanol).
- Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.
- Filter the resulting solution through a 0.22 μm PVDF or equivalent syringe filter into an HPLC vial.
- The sample is now ready for LC-MS/MS analysis.
- 2. For Metoprolol Drug Product (Tablets):
- Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
- Accurately weigh an amount of powder equivalent to 25 mg of the Metoprolol API into a 15 mL centrifuge tube.
- Add 5 mL of diluent (e.g., 80:20 v/v acetonitrile/water).
- Vortex for 1 minute, followed by shaking on a mechanical shaker for at least 30 minutes to extract the analyte.
- Centrifuge the sample at 4,500 rpm for 15 minutes to separate the insoluble excipients.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.
- The sample is now ready for injection.

Visualizations

The following diagrams illustrate the general workflow and decision-making process for **N-Nitrosometoprolol** analysis.

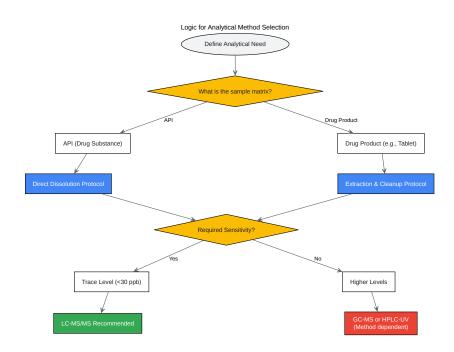




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Caption: High-level workflow for **N-Nitrosometoprolol** analysis.





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Caption: Decision tree for selecting an appropriate analytical method.

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